Sulfo-Cyanine7 NHS ester

Description

Significance of Near-Infrared (NIR) Fluorophores in Biological Sciences

Near-infrared (NIR) fluorophores, which are active in the 650-900 nm wavelength range, offer significant advantages for in vivo imaging. nih.gov Biological tissues are more transparent to light in this region, which minimizes autofluorescence from endogenous molecules and reduces light scattering. nih.govnih.gov This leads to deeper tissue penetration and higher-contrast images, allowing for non-invasive monitoring of biological processes within living organisms. lumiprobe.comnih.gov The development of NIR fluorophores has been a critical advancement for a variety of research applications, from tracking cancer cells to monitoring vascular dynamics. nih.govfudan.edu.cn

Role of Sulfo-Cyanine7 NHS Ester as a Bioconjugation Reagent in Academic Investigations

This compound is specifically designed for bioconjugation, the process of chemically linking molecules. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as those found on the lysine (B10760008) residues of proteins, to form stable amide bonds. This allows for the covalent attachment of the Sulfo-Cyanine7 dye to a wide range of biomolecules, including proteins and antibodies. antibodies.com

This labeling capability is crucial for numerous research applications. For instance, researchers have used this compound to create bioconjugates for in vivo imaging studies to investigate the biodistribution of molecules in animal models. The high water solubility of this compound is a key feature, making it particularly suitable for labeling delicate proteins that might be denatured by organic solvents. lumiprobe.comantibodies.com

Evolution of Cyanine (B1664457) Dyes for Advanced Research Applications

Cyanine dyes, first synthesized over a century ago, have undergone significant evolution to meet the demands of modern research. wikipedia.org Initially used to sensitize photographic emulsions, their unique photophysical properties have made them invaluable in biotechnology. wikipedia.orgnih.gov

Enhancements in Photophysical Characteristics for Research

A primary focus in the development of cyanine dyes has been the enhancement of their photophysical properties. Sulfo-Cyanine7, for example, is an improved analog of the Cy7® fluorophore, boasting a 20% higher quantum yield and greater photostability. lumiprobe.comantibodies.com The quantum yield, a measure of the efficiency of fluorescence, is a critical factor for the brightness of a dye.

Researchers have explored various strategies to fine-tune the photophysical properties of cyanine dyes. These include modifying the polymethine chain that connects the two nitrogen-containing heterocyclic rings, which can shift the absorption and emission wavelengths. researchgate.netrsc.org Introducing electron-withdrawing groups can suppress fluorescence and enhance stability, while rigidifying the molecular structure can lead to improved fluorescent properties. nih.govnih.gov The environment surrounding the dye molecule, including solvent viscosity and interactions with biomolecules, can also significantly influence its fluorescence. researchgate.net

Table 1: Photophysical Properties of Sulfo-Cyanine7

| Property | Value |

|---|---|

| Excitation Maximum | ~750-756 nm antibodies.combroadpharm.com |

| Emission Maximum | ~773-779 nm antibodies.combroadpharm.com |

| Molar Extinction Coefficient | ~240,600 - 250,000 M⁻¹cm⁻¹ broadpharm.com |

| Quantum Yield | Improved by 20% compared to non-sulfonated Cyanine7 lumiprobe.comantibodies.com |

Structural Design Principles for Improved Water Solubility in Research

A significant challenge with many organic dyes is their poor solubility in aqueous environments, which is the medium for most biological experiments. nih.gov To address this, cyanine dyes have been structurally modified to enhance their water solubility. The "sulfo-" prefix in this compound indicates the presence of sulfonate groups. These charged groups increase the hydrophilicity of the molecule, allowing it to dissolve readily in water without the need for organic co-solvents that could harm sensitive biological samples. antibodies.com

Other strategies to improve water solubility include the addition of carboxyl groups, or the incorporation of polyethylene (B3416737) glycol (PEG) chains. nih.govrsc.orgresearchgate.net These modifications have been crucial in making cyanine dyes more "user-friendly" and effective for a wide range of biological applications. rsc.org The ability to create water-soluble cyanine dyes has expanded their use in techniques like flow cytometry and confocal microscopy, where aqueous buffers are standard. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cy7® |

| Sulfo-Cyanine7 carboxylic acid |

| [68Ga]Sulfo-Cy7-FSC-MG |

| [68Ga]Sulfo-Cy7-FSC-RGD |

| DOTA-minigastrin11 |

| Sulfo-Cyanine7-FSC-(mal-MG11)2 |

| [Fe]FSC |

| [Fe]FSC-(mal)2 |

| HATU |

| DIPEA |

| Na2EDTA |

| Thiazole Orange |

| SYBR Green I |

| SYBR Green II |

| OxN |

| Cy3 |

| Cy5 |

| sCy3 |

| T10-Cy3 |

| sCy5 |

| T10-Cy5 |

| Cy3B |

| Indocyanine green (ICG) |

| Methylene blue (MB) |

| Acriflavine |

| Pseudoisocyanine (PIC) |

| IRDye800 |

| Cariprazine |

Properties

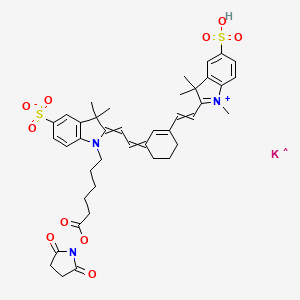

Molecular Formula |

C41H47KN3O10S2 |

|---|---|

Molecular Weight |

845.1 g/mol |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53); |

InChI Key |

SLDRNWPKTBNSQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Probes

Synthetic Routes for Sulfo-Cyanine7 Precursors

The core structure of Sulfo-Cyanine7 is assembled through a multi-step synthetic process. The synthesis typically begins with the formation of heterocyclic precursors, specifically substituted indolenine derivatives. These precursors are designed to incorporate sulfonic acid groups, which impart water solubility to the final dye, a crucial feature for biological applications. lumiprobe.com The synthesis proceeds to form a key intermediate which is a carboxylic acid derivative of the cyanine (B1664457) dye. imtm.cz This carboxylic acid group serves as the attachment point for subsequent functionalization with reactive moieties like the NHS ester.

Functionalization with N-Hydroxysuccinimide (NHS) Ester

To render the Sulfo-Cyanine7 dye reactive towards primary amines, the carboxylic acid group on the precursor is converted into an N-Hydroxysuccinimide (NHS) ester. This transformation is a critical step in producing a shelf-stable, amine-reactive dye suitable for bioconjugation. The process involves reacting the Sulfo-Cyanine7 carboxylic acid precursor with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively dissolve both the hydrophilic sulfo-groups and the hydrophobic cyanine core. lumiprobe.com

The Sulfo-Cyanine7 NHS ester is an amine-reactive reagent that forms a highly stable covalent bond with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides. glenresearch.com The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester group. glenresearch.com This attack forms a tetrahedral intermediate, which then collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) molecule as a leaving group and the formation of a stable amide bond between the dye and the target molecule. glenresearch.com This robust amide linkage is identical to the peptide bonds found naturally in proteins.

The efficiency of conjugating this compound to biomolecules is highly dependent on the reaction conditions. acs.org Controlling these parameters is essential to maximize labeling efficiency while preserving the integrity of the target biomolecule.

Buffer System: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.commedchemexpress.com Suitable amine-free buffers include phosphate, bicarbonate, borate, or HEPES. thermofisher.com

Solvent: While this compound is water-soluble, it is often first dissolved in a small amount of an anhydrous organic solvent like DMF or DMSO before being added to the aqueous solution of the biomolecule. lumiprobe.com This ensures the dye is fully solubilized before initiating the reaction. High-quality, amine-free DMF should be used. lumiprobe.com

Temperature and Time: Most conjugation reactions are carried out at room temperature for 1-2 hours or at 4°C for a longer duration to minimize potential degradation of sensitive biomolecules. medchemexpress.comthermofisher.com

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| pH | 7.5 - 8.5 | Balances amine reactivity with NHS ester stability; avoids amine protonation at lower pH and ester hydrolysis at higher pH. lumiprobe.comthermofisher.com |

| Temperature | Room Temperature or 4°C | Room temperature allows for faster reaction times (1-2 hours), while 4°C can be used for sensitive biomolecules over longer periods. medchemexpress.comthermofisher.com |

| Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of extraneous primary amines (e.g., Tris, glycine) to prevent competition with the target molecule. lumiprobe.commedchemexpress.com |

| Solvents | Aqueous buffer; stock solutions in high-quality DMSO or DMF | The sulfonate groups provide water solubility for the reaction, while organic solvents are used for initial dye dissolution. lumiprobe.comlumiprobe.com |

Preparation of Advanced Sulfo-Cyanine7 Conjugates for Specific Research Objectives

The amine-reactive nature of this compound is a gateway to creating a wide array of advanced probes for targeted research. By conjugating the dye to other functional molecules, its utility can be tailored for specific imaging and detection modalities.

A significant application of Sulfo-Cyanine7 is in the creation of hybrid or dual-modality imaging probes. These probes combine the near-infrared fluorescence of the dye with another imaging modality, such as positron emission tomography (PET). For instance, Sulfo-Cyanine7 has been successfully conjugated to chelator scaffolds like Fusarinine (B1175079) C (FSC). acs.orgnih.gov In a typical synthesis, the Sulfo-Cyanine7 carboxylic acid is activated in situ using a coupling agent like HATU and then reacted with a free primary amine on the chelator. imtm.czacs.orgnih.gov The resulting conjugate can then be chelated with a radionuclide, such as Gallium-68 (⁶⁸Ga). acs.orgnih.gov This creates a powerful research tool that allows for both sensitive PET imaging and high-resolution optical imaging, enabling detailed in vivo studies of biological processes like receptor targeting. acs.orgnih.gov

To further broaden its research applications, the Sulfo-Cyanine7 core can be derivatized with reactive groups other than an NHS ester. imtm.cz These alternative functionalities enable conjugation to different target groups through distinct chemical reactions.

Maleimide (B117702): Sulfo-Cyanine7 maleimide is designed to react specifically with thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins. lumiprobe.com This provides an alternative to amine-based labeling, which is particularly useful when lysine residues are not available or are located in a region that would be functionally compromised by labeling.

Azide (B81097): Sulfo-Cyanine7 azide is a key reagent for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). lumiprobe.commedchemexpress.com This allows for the highly efficient and specific labeling of biomolecules that have been metabolically, enzymatically, or synthetically tagged with an alkyne group.

Tetrazine: Sulfo-Cyanine7 tetrazine derivatives are used in bioorthogonal chemistry, reacting rapidly and specifically with strained alkenes like trans-cyclooctene (B1233481) (TCO) in an inverse-electron-demand Diels-Alder reaction. nih.govaxispharm.com This reaction is exceptionally fast and can be performed in complex biological systems, making it ideal for pre-targeting strategies in live-cell or in vivo imaging. nih.gov

| Sulfo-Cyanine7 Derivative | Reactive Group | Target Functional Group | Conjugation Chemistry |

|---|---|---|---|

| Sulfo-Cyanine7 NHS ester | N-Hydroxysuccinimidyl ester | Primary Amine (-NH₂) | Acylation (Amide bond formation) |

| Sulfo-Cyanine7 Maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Michael Addition (Thioether bond) lumiprobe.com |

| Sulfo-Cyanine7 Azide | Azide (-N₃) | Alkyne, DBCO, BCN | Azide-Alkyne Cycloaddition (e.g., CuAAC, SPAAC) lumiprobe.commedchemexpress.com |

| Sulfo-Cyanine7 Tetrazine | Tetrazine | trans-Cyclooctene (TCO), Norbornene | Inverse-Electron-Demand Diels-Alder Reaction nih.govaxispharm.com |

Bifunctional Sulfo-Cyanine7 Derivatives in Research

Bifunctional Sulfo-Cyanine7 derivatives are valuable tools in research, enabling the linkage of multiple molecular entities for advanced applications. These derivatives typically possess two reactive groups, allowing for the conjugation of different biomolecules or a biomolecule and a solid support. A prominent example is Sulfo-Cyanine7 bis-NHS ester, a water-soluble, bifunctional crosslinker. lumiprobe.comsapphirebioscience.com This compound features a central Sulfo-Cyanine7 core, which provides near-infrared fluorescence, and two amine-reactive N-hydroxysuccinimide (NHS) ester groups. lumiprobe.comantibodies.com

The NHS esters react efficiently with primary amines, such as those on the lysine residues of proteins or on aminosilane-coated surfaces, forming stable covalent bonds under neutral to slightly basic conditions. broadpharm.com This dual reactivity makes Sulfo-Cyanine7 bis-NHS ester suitable for cross-conjugation of amine-containing molecules and other sophisticated labeling strategies. broadpharm.comalabiolab.ro

Another strategy involves creating hybrid imaging agents. For instance, a fusarinine C (FSC) chelator can be modified by conjugating it with a Sulfo-Cyanine7 fluorophore and tetrazine moieties. nih.gov This creates a bifunctional probe for pretargeting applications, combining the fluorescent properties of Sulfo-Cyanine7 with the ability to bind to a specific target via a click chemistry reaction. nih.gov In one study, Sulfo-Cyanine7 carboxylic acid was activated and conjugated to a modified FSC chelator, which was subsequently functionalized with targeting vectors. nih.gov

The synthesis of these bifunctional probes often involves multi-step processes. For example, the carboxylic acid of Sulfo-Cyanine7 can be activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) before being reacted with an amine-containing scaffold. nih.gov This approach has been used to create hybrid imaging agents for PET and optical imaging. nih.govnih.gov

The properties of some bifunctional Sulfo-Cyanine7 derivatives are summarized below:

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Sulfo-Cyanine7 bis-NHS ester | C₅₀H₅₇KN₄O₁₄S₂ | 1041.3 | Water-soluble, two amine-reactive NHS ester groups. broadpharm.com |

| Sulfo-Cyanine7 dicarboxylic acid | C₃₅H₄₂N₂O₈S₂ | Not specified | Water-soluble, two carboxylic acid groups. dcchemicals.comglpbio.com |

Purification Methodologies for Research-Grade Conjugates

After the conjugation of this compound to a biomolecule, purification is a critical step to remove any unbound dye, as the hydrolyzed NHS ester can interfere with downstream applications. atto-tec.com The choice of purification method depends on the properties of the conjugate and the scale of the reaction.

A widely used technique for purifying Sulfo-Cyanine7-protein conjugates is gel filtration chromatography , also known as size-exclusion chromatography. medchemexpress.comresearchgate.net This method separates molecules based on their size. The larger protein-dye conjugate will elute first, while the smaller, unbound dye molecules are retained longer in the column. atto-tec.com Sephadex G-25 is a common resin for this purpose. medchemexpress.comresearchgate.net The process typically involves loading the reaction mixture onto a pre-equilibrated column and eluting with a suitable buffer, such as PBS (phosphate-buffered saline) at a pH of 7.2-7.4. medchemexpress.comresearchgate.netmedchemexpress.com The first colored, fluorescent band to elute corresponds to the desired conjugate. atto-tec.com For particularly hydrophilic dyes, a longer column may be necessary to achieve good separation. atto-tec.com

High-Performance Liquid Chromatography (HPLC) is another powerful method for purifying and analyzing Sulfo-Cyanine7 conjugates. sigmaaldrich.cominterchim.frscispace.com Reversed-phase HPLC (RP-HPLC) is often employed, where separation is based on hydrophobicity. nih.gov A gradient of an organic solvent, like acetonitrile, is typically used to elute the components. nih.govnih.gov HPLC offers high resolution and is suitable for obtaining highly pure conjugates. nih.gov

For oligonucleotide conjugates, ethanol precipitation can be an effective method to remove the majority of the free NHS-ester. sigmaaldrich.com While it may not remove all of the unconjugated dye, it is a simpler alternative to HPLC for some applications. sigmaaldrich.com

Dialysis is also a viable purification method. nih.gov The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer. This allows the small, unbound dye molecules to diffuse out while retaining the larger conjugate inside the bag. nih.gov

Finally, ultrafiltration using centrifugal concentrators is another option, particularly for protein conjugates. broadpharm.com This method uses a membrane with a specific molecular weight cut-off to separate the larger conjugate from the smaller, free dye molecules by centrifugation. broadpharm.com

Regardless of the method, it is important to protect the dye conjugates from light as much as possible during and after purification to prevent photobleaching. atto-tec.com For long-term storage, conjugates can be stored at -20°C, sometimes with the addition of a cryoprotectant like glycerol. atto-tec.comnih.gov

Bioconjugation Methodologies and Labeling Efficiency in Research

Principles of Amine-Reactive Labeling in Biological Systems

The primary mechanism of Sulfo-Cyanine7 NHS ester involves the reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines on a target biomolecule. This reaction forms a stable and covalent amide bond, effectively tagging the biomolecule with the fluorescent dye. The high water solubility of the "Sulfo-" variant of the dye is particularly advantageous as it permits labeling reactions to occur in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive proteins. lumiprobe.com

Targeting of Lysine (B10760008) Residues and N-termini

In proteins, the most common targets for NHS ester-based labeling are the primary amines found in two key locations: the epsilon (ε)-amino group on the side chain of lysine residues and the alpha (α)-amino group at the protein's N-terminus. Because proteins typically have multiple lysine residues distributed across their surface, conjugation with this compound often results in multiple dye molecules being attached to a single protein.

Achieving selectivity between the N-terminus and lysine residues is a significant challenge due to their similar reactivity. However, their differing acidity (pKa) can be exploited. The α-amino group of the N-terminus is generally more acidic (pKa ~8) than the ε-amino group of lysine (pKa ~10.5). By carefully controlling the pH of the reaction, it is possible to favor the deprotonated (and thus more reactive) state of the N-terminal amine, allowing for more selective labeling at this site.

Optimization of Labeling Conditions for Research (e.g., pH, Buffer Composition, Molar Ratio)

The efficiency of the conjugation reaction is highly dependent on several critical parameters. Optimizing these conditions is essential to achieve the desired degree of labeling while preserving the biological activity of the protein.

Key parameters for optimizing the labeling reaction include pH, the composition of the buffer, and the molar ratio of dye to protein. A slightly alkaline pH is required to ensure that the target primary amines are deprotonated and thus nucleophilic. medchemexpress.com It is also crucial to use a buffer that is free of extraneous primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye, significantly reducing labeling efficiency. medchemexpress.com The molar ratio of dye to protein must be carefully titrated; while a higher ratio can increase the degree of labeling, an excessive ratio may lead to protein precipitation or altered function due to steric hindrance or changes in isoelectric point.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and reactive. medchemexpress.com |

| Buffer Composition | Phosphate-buffered saline (PBS), sodium bicarbonate. Avoid Tris, glycine. | Amine-free buffers prevent competition with the NHS ester. medchemexpress.com |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Balances labeling efficiency with risk of protein aggregation/inactivation. |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency. medchemexpress.com |

| Reaction Conditions | 1-2 hours at 4°C or 60 minutes at room temperature, protected from light. | Provides sufficient time for conjugation while minimizing protein degradation and photobleaching of the dye. |

Quantitative Assessment of Bioconjugation in Research

Following the labeling reaction, it is imperative to quantitatively assess the outcome. This involves determining the extent of labeling, confirming the purity of the conjugate, and validating the specificity of the dye attachment.

Spectroscopic Quantification of Dye-to-Biomolecule Ratio

A common method for determining the average number of dye molecules conjugated to each protein is by measuring the absorbance of the purified conjugate solution. This ratio is often referred to as the Degree of Labeling (DOL). By measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (~750-756 nm), and knowing their respective molar extinction coefficients, the DOL can be calculated. antibodies.com A correction factor is necessary because the dye also absorbs light at 280 nm. lumiprobe.com

| Formula for Degree of Labeling (DOL) |

|---|

|

$$ \text{Protein Concentration (M)} = \frac{A_{280} - (A_{max} \times \text{CF}{280})}{\varepsilon{\text{protein}}} $$ $$ \text{Dye Concentration (M)} = \frac{A_{max}}{\varepsilon_{\text{dye}}} $$ $$ \text{DOL} = \frac{\text{Dye Concentration}}{\text{Protein Concentration}} $$ |

Where:Amax = Absorbance of the conjugate at the dye's λmax (~755 nm).

|

Chromatographic Techniques for Conjugate Purity and Efficiency Analysis

Chromatographic methods are essential for both the purification of the labeled conjugate and the analysis of its purity.

Size-Exclusion Chromatography (SEC): This technique is frequently used as the primary method for purification post-labeling. SEC separates molecules based on their size. The larger protein-dye conjugate will elute from the column faster than the smaller, unreacted this compound molecules, allowing for efficient removal of free dye.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to assess the purity of the final conjugate. nih.govacs.org It separates molecules based on hydrophobicity. In research studies, analytical RP-HPLC has confirmed the purity of Sulfo-Cyanine7 conjugates to be greater than 93-95%. nih.govacs.org This method can also separate species with different degrees of labeling, providing a more detailed picture of the heterogeneity of the conjugate population.

Strategies for Preserving Biomolecule Integrity and Functionality Post-Conjugation

The primary goal of bioconjugation is to create a stable molecular entity that retains the essential biological and chemical properties of its constituent parts. However, the very act of chemical modification can compromise the integrity and functionality of sensitive biomolecules, particularly proteins. Therefore, a critical aspect of bioconjugation research is the development and implementation of strategies to preserve the native structure and activity of these molecules after the conjugation process.

Considerations for Delicate Proteins and Denaturation Prevention

Delicate proteins, with their complex three-dimensional structures, are particularly susceptible to denaturation—a process where the protein loses its native conformation, leading to a loss of function. aatbio.com Several factors can induce denaturation during bioconjugation, including temperature, pH, the presence of organic solvents, and the conjugation chemistry itself. aatbio.comcreative-proteomics.com

Key Strategies for Preventing Denaturation:

Control of Reaction Conditions: Maintaining optimal and mild reaction conditions is paramount. frontiersin.org This includes operating at physiological pH, lower temperatures, and minimizing the use of organic co-solvents that can disrupt hydrophobic interactions within the protein core. nih.gov

Buffer Composition: The choice of buffer can significantly impact protein stability. The inclusion of stabilizing agents, such as glycerol, can help prevent denaturation. aatbio.com Conversely, certain buffer components can be detrimental. For instance, heavy metal ions can interfere with protein structure and lead to precipitation; the inclusion of chelating agents like EDTA can mitigate this. aatbio.com

Minimizing Agitation: Vigorous shaking or stirring can introduce mechanical stress, leading to protein unfolding and aggregation. aatbio.com Gentle mixing is therefore preferred.

Reducing Agents: To prevent oxidation, which can destabilize proteins, reducing agents like dithiothreitol (B142953) (DTT) can be added to the reaction mixture. aatbio.com

Protein Concentration: Working with very dilute protein solutions can sometimes lead to denaturation. Maintaining a protein concentration above 1 mg/ml can help preserve stability. aatbio.com

Post-Conjugation Purification: Rapid and efficient purification of the conjugated protein is crucial to remove unreacted labeling reagents and byproducts that could otherwise affect long-term stability. creative-proteomics.com Techniques like affinity chromatography and size-exclusion chromatography are commonly employed for this purpose. creative-proteomics.com

The following table summarizes key factors affecting protein stability during bioconjugation and the corresponding preventative measures.

| Factor | Potential Negative Impact | Preventative Strategy |

| High Temperature | Increased kinetic energy disrupts hydrogen bonds and hydrophobic interactions, leading to unfolding. aatbio.com | Maintain optimal, typically lower, temperatures. |

| Extreme pH | Alters the ionization state of amino acid residues, disrupting ionic bonds and protein conformation. | Use a buffer system that maintains a physiological pH. |

| Protease Activity | Endogenous proteases released during cell lysis can cleave the target protein. aatbio.com | Employ rapid purification methods, keep samples on ice, and use protease inhibitors. aatbio.com |

| Freeze-Thaw Cycles | Can disrupt the protein's native conformation and lead to aggregation. aatbio.com | Store in aliquots and add cryoprotectants like glycerol. aatbio.com |

| Heavy Metals | Can interfere with salt bridges and form insoluble metal-protein salts. aatbio.com | Include chelating agents such as EDTA in the buffer. aatbio.com |

| Oxidation | Can lead to protein instability. aatbio.com | Add reducing agents like DTT to the buffer. aatbio.com |

| Dilution | Can cause denaturation in some proteins. aatbio.com | Maintain protein concentrations above 1 mg/ml. aatbio.com |

| Agitation | Vigorous mixing can cause mechanical stress and denaturation. aatbio.com | Use gentle stirring or mixing techniques. |

Site-Specific vs. Non-Specific Labeling Approaches in Research

The location of the label on a biomolecule can have a profound impact on its function. Research in bioconjugation distinguishes between two primary labeling strategies: non-specific and site-specific labeling. nih.govrsc.org

Non-Specific Labeling:

This approach targets abundant and accessible functional groups on the biomolecule's surface. alphathera.com For proteins, the primary amines of lysine residues and the N-terminus are common targets for reagents like NHS esters. creative-proteomics.comalphathera.com While this method is straightforward, it often results in a heterogeneous mixture of products with labels attached at various positions and in varying numbers. alphathera.com A significant drawback is the potential for labeling within or near the active site of an enzyme or the antigen-binding site of an antibody, which can lead to a partial or complete loss of biological activity. alphathera.comacs.org

Site-Specific Labeling:

To overcome the limitations of non-specific labeling, a variety of site-specific strategies have been developed. These methods allow for the precise attachment of a label to a predetermined location on the biomolecule, ensuring a homogeneous product with preserved functionality. nih.govalphathera.com

Common Site-Specific Labeling Strategies:

Cysteine-Directed Labeling: The thiol group of cysteine is a popular target for site-specific modification due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains. researchgate.net Maleimides are common reagents for this purpose.

Genetic Code Expansion: This powerful technique involves the incorporation of unnatural amino acids (UAAs) with unique reactive groups (e.g., azides, alkynes) into the protein sequence at a specific site. rsc.org These bioorthogonal handles can then be selectively targeted by complementary labeling reagents.

Enzymatic Labeling: Enzymes like sortase and transglutaminase can be used to attach labels to specific peptide tags that have been genetically fused to the protein of interest. creative-proteomics.comresearchgate.net This approach offers high specificity and mild reaction conditions. creative-proteomics.com

Glycan Labeling: The carbohydrate structures (glycans) on glycoproteins can be metabolically or enzymatically modified to introduce reactive groups for subsequent labeling.

The table below compares the key features of non-specific and site-specific labeling approaches.

| Feature | Non-Specific Labeling | Site-Specific Labeling |

| Target | Abundant functional groups (e.g., primary amines on lysines). alphathera.com | Unique, pre-determined sites (e.g., cysteine thiols, unnatural amino acids, enzyme recognition sites). rsc.orgresearchgate.net |

| Product | Heterogeneous mixture of conjugates. alphathera.com | Homogeneous, well-defined conjugate. |

| Control over Stoichiometry | Poor | High |

| Impact on Functionality | Risk of inactivation if labeling occurs at the active site. alphathera.comacs.org | Generally preserves biological activity by directing the label away from critical regions. alphathera.com |

| Complexity | Relatively simple | Often requires protein engineering or enzymatic steps. rsc.org |

| Example Reagents/Methods | NHS esters | Maleimides, click chemistry reagents, sortase-mediated ligation. researchgate.net |

Solid-Phase Conjugation Techniques in Research

Solid-phase conjugation has emerged as a powerful technique in bioconjugation research, offering several advantages over traditional solution-phase methods. mdpi.comacs.org In this approach, one of the biomolecules is immobilized on a solid support, such as a resin or bead, while the conjugation reaction takes place. mdpi.com This immobilization facilitates the purification process, as excess reagents and byproducts can be easily washed away. acs.org

Solid-phase methods are particularly well-suited for the synthesis of complex bioconjugates and for high-throughput screening applications. acs.org For example, a protein A/L-based solid-phase method has been developed for the site-specific generation of antibody-drug conjugates (ADCs) in a 96-well plate format. acs.org This approach allows for the rapid screening of multiple linker-payload combinations at different sites on an antibody to identify the most effective conjugate. acs.org

Key Advantages of Solid-Phase Conjugation:

Simplified Purification: Excess reagents and byproducts are easily removed by washing the solid support. acs.org

Improved Reaction Control: Immobilization can help to control the stoichiometry of the reaction, leading to more homogeneous products. acs.org

High-Throughput Capability: The format is amenable to automation and parallel synthesis, making it ideal for screening large libraries of compounds. acs.org

Versatility: The technique is compatible with a wide range of conjugation chemistries, including those involving maleimides, haloacetamides, and click chemistry substrates. acs.org

A novel approach to the solid-phase 5'-functionalization of oligonucleotides involves the activation of the 5'-hydroxyl group of a polymer-bound oligonucleotide with N,N'-disuccinimidyl carbonate (DSC), followed by reaction with an amino-containing ligand. mdpi.com This method has been successfully used to conjugate a variety of molecules, including fluorophores, peptides, and lipophilic compounds, to DNA, RNA, and 2'-O-methyl RNA. mdpi.com

The following table outlines the general steps involved in a solid-phase conjugation workflow.

| Step | Description |

| 1. Immobilization | One of the biomolecules (e.g., an antibody or oligonucleotide) is attached to a solid support. mdpi.comacs.org |

| 2. Reaction | The second component of the conjugate, along with any necessary reagents, is added to the immobilized biomolecule and allowed to react. mdpi.comacs.org |

| 3. Washing | The solid support is washed extensively to remove unreacted materials and byproducts. acs.org |

| 4. Cleavage/Elution | The final bioconjugate is cleaved from the solid support or eluted under specific conditions. acs.orgacs.org |

| 5. Characterization | The purified conjugate is analyzed to confirm its identity, purity, and functionality. |

Applications in Advanced Preclinical Imaging and Biological Systems Analysis

Near-Infrared (NIR) Fluorescence Imaging in Research

Near-infrared (NIR) fluorescence imaging is a powerful technique that utilizes the "optical window" in biological tissues, a range of wavelengths (typically 700-900 nm) where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. lumiprobe.comantibodies.com This allows for deeper tissue penetration and reduced autofluorescence, leading to improved signal-to-noise ratios in imaging studies. axispharm.compubcompare.ai Sulfo-Cyanine7 NHS ester, with its excitation and emission maxima falling within this NIR window, is particularly well-suited for such applications. glpbio.com Its high water solubility, a result of its sulfonate groups, is a significant advantage, especially when labeling delicate proteins that may denature in the presence of organic solvents. lumiprobe.comantibodies.comglpbio.com

The non-destructive nature of NIR imaging allows for repeated, longitudinal studies in the same animal, providing valuable data on dynamic biological processes over time. lumiprobe.comantibodies.comglpbio.com this compound's enhanced quantum yield and photostability compared to some other cyanine (B1664457) dyes further contribute to its utility in these long-term in vivo studies. lumiprobe.comantibodies.comglpbio.com

A primary application of this compound is the in vivo tracking of labeled biomolecules to understand their biodistribution. lumiprobe.comantibodies.comglpbio.com By conjugating the dye to proteins, antibodies, or other molecules of interest, researchers can monitor their accumulation and clearance in various organs and tissues within a living organism. axispharm.commedchemexpress.com This is crucial for evaluating the targeting efficiency and pharmacokinetic profiles of novel therapeutic and diagnostic agents. nih.gov For instance, studies have utilized Sulfo-Cyanine7 labeled nanocomposites to observe their distribution in mice, with imaging performed at multiple time points post-injection. medchemexpress.com Following in vivo imaging, ex vivo analysis of harvested organs provides a more detailed and quantitative assessment of probe distribution. medchemexpress.com

Table 1: Research Findings on In Vivo Distribution of Sulfo-Cyanine7 Labeled Probes

| Labeled Molecule | Organismal Model | Key Findings | Citation |

| Sulfo-Cyanine7-labeled ASP nanocomposite | Mice | Monitored biodistribution at 3, 6, 12, 24, and 48 hours post-injection. | medchemexpress.com |

| Sulfo-Cyanine7-labeled polydopamine nanoparticles | SD rats with temporomandibular joint osteoarthritis | Evaluated distribution and retention at 1, 3, 5, and 7 days after intra-articular injection. | medchemexpress.com |

| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | Tumor-xenografted mice | Showed receptor-specific uptake in CCK2R-expressing tumors. | acs.orgnih.gov |

| [⁶⁸Ga]Sulfo-Cy7-FSC-RGD | Tumor-xenografted mice | Demonstrated specific targeting to αvβ3 integrin-positive tumors. | acs.orgnih.gov |

This compound is instrumental in studies aimed at developing and validating targeted imaging agents. By attaching the dye to ligands that bind to specific cellular receptors, researchers can visualize and quantify receptor expression and engagement in vivo. A notable example involves the use of Sulfo-Cyanine7 in hybrid imaging probes. In one study, a minigastrin analogue targeting the cholecystokinin-2 receptor (CCK2R) and a cyclic pentapeptide (RGD) targeting the αvβ3 integrin were conjugated to a chelator scaffold along with Sulfo-Cyanine7. acs.orgnih.gov These dual-modality probes, when administered to tumor-bearing mice, demonstrated highly specific accumulation in tumors expressing the respective receptors, which was clearly visualized through both PET and optical imaging. acs.orgnih.gov Such studies are pivotal for confirming the targeting specificity of newly developed probes before their potential clinical translation.

The ability to perform longitudinal imaging with Sulfo-Cyanine7-labeled probes in the same animal over extended periods is a significant advantage for studying probe kinetics. This allows researchers to track the dynamic changes in probe concentration and localization, providing a more complete picture of its behavior in a biological system. fishersci.com The high tissue penetration of NIR light enables the monitoring of these kinetics in deep tissues. nih.gov

Beyond living animals, this compound is widely used for imaging at the cellular and tissue level, providing a bridge between in vivo observations and microscopic analysis. medchemexpress.comnih.govnih.gov

In vitro and ex vivo imaging with Sulfo-Cyanine7-labeled probes allows for high-resolution visualization of cellular and tissue structures. axispharm.com This is often used to corroborate in vivo findings and to gain a more detailed understanding of the probe's interaction with its target at a microscopic level. For example, after in vivo imaging experiments, major organs and tumors can be harvested for ex vivo imaging to confirm the biodistribution of the labeled molecule with higher resolution. medchemexpress.com Furthermore, cell uptake studies using fluorescence microscopy can quantify the internalization of Sulfo-Cyanine7 labeled probes. For instance, the cell uptake of a Sulfo-Cyanine7-labeled minigastrin analogue was measured in CCK2R-expressing cells, showing specific, receptor-mediated internalization. acs.orgnih.gov

Table 2: Research Findings on In Vitro and Ex Vivo Imaging with Sulfo-Cyanine7

| Application | System | Key Findings | Citation |

| Cell Uptake Study | A431-CCK2R cells | [⁶⁸Ga]Sulfo-Cy7-FSC-MG showed specific receptor-mediated internalization. | acs.org |

| Receptor Specificity | M21 (αvβ3 positive) and M21-L (αvβ3 negative) cells | [⁶⁸Ga]Sulfo-Cy7-FSC-RGD demonstrated specific binding to αvβ3 positive cells. | acs.org |

| Fluorescence-Determined Cell Uptake | A431-CCK2R cells | Sulfo-Cy7-FSC-MG showed significantly higher uptake in non-blocked versus blocked cells. | nih.gov |

| Fluorescence-Determined Cell Uptake | αvβ3 positive and negative cells | Sulfo-Cy7-FSC-RGD showed higher uptake in αvβ3 positive cells. | nih.gov |

In Vitro and Ex Vivo Biological Imaging

Subcellular Localization Studies Using Sulfo-Cyanine7 Conjugates

Conjugates of Sulfo-Cyanine7 are instrumental in visualizing the distribution and localization of specific proteins and nanoparticles within cellular and subcellular structures. axispharm.commedchemexpress.com By attaching the dye to a molecule of interest, researchers can track its path and final destination within living cells using fluorescence microscopy. axispharm.com For example, studies have utilized Sulfo-Cyanine7 labeled proteins to track their distribution and dynamics in real-time.

The process often involves staining specific cellular components, such as the nucleus or cytoskeleton, to provide a contextual map for the labeled molecule's location. medchemexpress.com Furthermore, when Sulfo-Cyanine7 is conjugated to targeting vectors like peptides, it can be used to follow receptor-mediated uptake, revealing the journey of the conjugate from the cell surface to internal compartments like endosomes. nih.govacs.org The high signal-to-noise ratio afforded by the NIR fluorescence of Sulfo-Cyanine7 is particularly advantageous for these applications, minimizing background interference from cellular autofluorescence. axispharm.compubcompare.ai

Cell Uptake and Internalization Assays

Quantitative analysis of how cells absorb external substances is crucial, and this compound provides a robust method for these assays. By labeling molecules or nanoparticles, their uptake can be precisely measured using techniques like confocal microscopy and flow cytometry. medchemexpress.comnih.gov

Research has demonstrated the utility of Sulfo-Cyanine7 in tracking receptor-specific internalization. In one study, a conjugate named [68Ga]Sulfo-Cy7-FSC-MG was used to measure uptake in A431-CCK2R cells, which overexpress the cholecystokinin-2 receptor. The results showed a specific, time-dependent internalization of the probe. nih.govacs.org A similar approach was used to assess the uptake of a synthetic autoantigen mimic, where splenocytes showed significant retention of a Cy7-labeled proteolipid protein (PLP). frontiersin.org These studies often include blocking experiments, where saturating the target receptor with an unlabeled ligand significantly reduces the uptake of the fluorescent probe, confirming the specificity of the internalization pathway. nih.gov

| Conjugate | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | Radioligand Internalization | 4.56 ± 0.39% internalized after 1 hour; 8.75 ± 1.32% after 2 hours. | nih.govacs.org |

| Sulfo-Cy7-FSC-MG | A431-CCK2R | Fluorescence Uptake | 10.78 ± 1.04% uptake in non-blocked cells vs. 1.65 ± 0.47% in blocked cells. | nih.govacs.org |

| [68Ga]Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | Radioligand Internalization | 4.41 ± 1.17% internalized after 2 hours. | nih.govacs.org |

| Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | Fluorescence Uptake | 5.79 ± 0.88% uptake vs. 1.74 ± 0.25% in αvβ3 negative cells. | nih.govacs.org |

| cy7-K-PLP | Mouse Splenocytes | Fluorescence Retention | 29.3 ± 8.4% of fluorescence retained. | frontiersin.org |

Molecular Probe Development for Bioanalytical Assays

This compound is frequently employed in the creation of molecular probes for various bioanalytical assays. axispharm.comaxispharm.com These probes are designed to detect or quantify specific biological molecules or processes. A key application is the development of targeted hybrid imaging agents, where the dye is linked to a targeting moiety (like a peptide) and often a chelator for radioisotopes, creating a dual-modality probe for both optical and nuclear imaging. nih.gov Another innovative use is in horseradish peroxidase (HRP)-based assays for metabolites in complex fluids like whole blood. acs.orgnih.gov In these systems, the Sulfo-Cyanine7 substrate loses its fluorescence upon enzymatic oxidation by HRP, a change that can be correlated to the concentration of the analyte of interest. acs.orgnih.gov

Studying Molecular Interactions and Dynamics

By incorporating Sulfo-Cyanine7 into molecular probes, researchers can investigate the interactions and dynamics of biomolecules. axispharm.com A prominent application is in studying receptor-ligand binding. By labeling a ligand, its interaction with a target receptor can be monitored, and key parameters like binding affinity (IC50) can be determined. For instance, studies have successfully quantified the binding affinity of Sulfo-Cyanine7-labeled peptides to their respective receptors, demonstrating improved affinity for divalent constructs compared to their monomeric counterparts. nih.gov

The fluorescence properties of Sulfo-Cyanine7 itself are sensitive to the local environment, which allows it to be used as a sensor. researchgate.net Techniques like fluorescence correlation spectroscopy (FCS) have been used to study the dye's photoisomerization kinetics, revealing that factors such as viscosity and polarity can influence its fluorescent state. researchgate.net This suggests that Sulfo-Cyanine7 probes could be developed to report on the physical microenvironment within a biological system. researchgate.net

| Conjugate | Target | Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| Sulfo-Cy7-FSC-MG | CCK2 Receptor | IC50 | 2.81 ± 0.66 nM | nih.gov |

| [natGa]Sulfo-Cy7-FSC-MG | CCK2 Receptor | IC50 | 2.68 ± 0.53 nM | nih.gov |

| Sulfo-Cy7-FSC-RGD | αvβ3 Integrin | IC50 | 1.13 ± 0.22 nM | nih.gov |

| [natGa]Sulfo-Cy7-FSC-RGD | αvβ3 Integrin | IC50 | 0.81 ± 0.19 nM | nih.gov |

Development of Fluorescent Immunoassays for Research

Fluorescent immunoassays (FIA) are detection methods based on specific antigen-antibody reactions, using a fluorescent label for quantification. Sulfo-Cyanine7 is a suitable dye for developing such assays due to its strong fluorescence and high water solubility. axispharm.combroadpharm.com The fundamental principle involves labeling either an antibody or an antigen. When the labeled component binds to its target, the resulting complex can be detected and quantified by measuring the fluorescence signal.

A specific type of FIA is the fluorescence-linked immunosorbent assay (FLISA), which operates similarly to a standard ELISA but uses a fluorescent molecule for detection instead of an enzyme, often leading to higher sensitivity. Furthermore, Sulfo-Cyanine7 has been used as a substrate in enzyme-based immunoassays. acs.orgnih.gov In one system, the dye is oxidized by horseradish peroxidase (HRP) in a reaction dependent on hydrogen peroxide. acs.orgnih.gov This oxidation leads to a loss of fluorescence, which can be measured to determine the activity of HRP. By linking the HRP enzyme to an antibody in an immunoassay format, the concentration of a target analyte can be determined by the change in fluorescence. nih.gov

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a high-throughput technology that analyzes and sorts cells based on their physical and chemical characteristics, including fluorescence. Sulfo-Cyanine7 is well-suited for this application, offering distinct signals for precise cell sorting and analysis. axispharm.comaxispharm.com Its emission in the near-infrared spectrum is a significant advantage, as it minimizes interference from the natural autofluorescence of cells, which typically occurs at shorter wavelengths. axispharm.compubcompare.ai

When antibodies or other cell-surface targeting molecules are labeled with this compound, they can be used to identify and quantify specific cell populations within a heterogeneous sample. pubcompare.ai The bright fluorescence of the dye ensures high sensitivity, allowing for the detection of even rare cell types or cells with low levels of the target antigen. axispharm.com This makes Sulfo-Cyanine7-based reagents valuable tools for immunology, cancer biology, and neuroscience research, where the identification and isolation of specific cell subsets are critical. pubcompare.ainih.gov

Application in Spatially Resolved Proteomics (e.g., Cyclic Immunofluorescence)

Spatially resolved proteomics seeks to understand the distribution and interaction of multiple proteins within the native context of a tissue sample. researchgate.netresearchgate.net A key technology in this field is cyclic immunofluorescence (cyCIF), which enables highly multiplexed imaging by repeatedly staining a sample with fluorescent antibodies, imaging, and then inactivating the fluorophores to allow for the next round of staining. researchgate.net

The properties of cyanine dyes are integral to this process. researchgate.net Sulfo-Cyanine7, as a member of this family, offers the bright signal needed for sensitive detection of protein targets. axispharm.com Crucially, cyanine-based fluorophores can be chemically inactivated, a necessary step for stripping the signal between cycles without damaging the tissue or the antigens within it. researchgate.net In the development of cyCIF methods, Cyanine 7 has been used as a pre-conjugated label on antibodies to help quantify the attachment of DNA oligonucleotides in antibody-oligonucleotide-based multiplexing strategies. researchgate.net The ability to visualize dozens of proteins on a single tissue slice provides unprecedented insight into cellular composition, spatial organization, and cell-cell interactions within complex microenvironments like tumors. researchgate.netresearchgate.net

Mechanistic and Biophysical Investigations of Probe Function

Photophysical Properties Relevant to Biological Contexts

The utility of Sulfo-Cyanine7 NHS ester in biological research is intrinsically linked to its distinct photophysical characteristics. These properties govern its performance as a fluorescent probe in various experimental settings.

This compound is a near-infrared (NIR) fluorescent dye recognized for its high quantum yield, which contributes to its bright signal in imaging applications. axispharm.com It is considered an improved analog of the Cy7® fluorophore, with some sources indicating a 20% enhancement in quantum yield. antibodies.comglpbio.comaxispharm.com This enhanced quantum yield, coupled with a high molar extinction coefficient, makes it a sensitive probe for detecting low-abundance biomolecules. medkoo.comlumiprobe.comantibodies.com The sulfonate groups incorporated into its structure not only improve water solubility but also contribute to its favorable photophysical properties in aqueous environments. axispharm.com

The brightness of Sulfo-Cyanine7 is a product of its high quantum yield and molar extinction coefficient. The near-infrared emission, typically between 750-800 nm, is particularly advantageous for in vivo and deep-tissue imaging because it minimizes interference from background autofluorescence. axispharm.com

Table 1: Spectral Properties of Sulfo-Cyanine7 and Related Dyes

| Dye | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Sulfo-Cyanine7 | ~750 axispharm.comantibodies.com | ~773 axispharm.comantibodies.com | ~23 axispharm.com | 240,600 antibodies.com | 0.24 lumiprobe.com |

| Sulfo-Cyanine7.5 | ~788 axispharm.com | ~808 axispharm.com | ~20 axispharm.com | 222,000 antibodies.com | High axispharm.com |

Note: The data presented in this table is compiled from various sources and may exhibit slight variations depending on the specific experimental conditions and instrumentation used.

A critical attribute of this compound is its enhanced photostability compared to other cyanine (B1664457) dyes. axispharm.comantibodies.comaxispharm.com This resistance to photobleaching allows for longer imaging sessions without a significant loss of fluorescent signal, which is crucial for time-lapse microscopy and tracking dynamic cellular processes. The improved photostability makes it a reliable tool for long-term studies. axispharm.com For optimal longevity, it is recommended to store the compound in the dark at -20°C and to avoid prolonged exposure to light. antibodies.com

Recent research has shed light on the photoisomerization kinetics of Sulfo-Cyanine7 (SCy7). researchgate.netresearchgate.netdiva-portal.orgnih.govnih.govacs.org Studies combining fluorescence correlation spectroscopy (FCS) and transient state (TRAST) excitation modulation spectroscopy have identified a photoisomerized state of SCy7 with a red-shifted emission. researchgate.netresearchgate.netdiva-portal.orgnih.govnih.gov This phenomenon is consistent with a three-state photoisomerization model. researchgate.netresearchgate.netdiva-portal.orgnih.govnih.gov

The formation of this red-emissive photoisomer is dependent on local environmental factors such as viscosity, polarity, and steric constraints. researchgate.netresearchgate.netdiva-portal.orgnih.govnih.gov This suggests that SCy7 and similar NIR cyanine dyes could potentially be utilized as environmental sensors. researchgate.netresearchgate.netdiva-portal.orgnih.govnih.gov The blinking kinetics observed in different emission bands of NIR cyanine dyes are influenced by this red-emissive photoisomerized state, which can have implications for single-molecule, super-resolution, and Förster resonance energy transfer (FRET) studies. researchgate.netresearchgate.netnih.gov Theoretical studies suggest that all-cis isomers of Cy7 dyes can be formed through a two-step photoisomerization process. researchgate.net

Influence of Microenvironment on Fluorophore Performance in Research

The performance of this compound as a fluorescent probe is not static but is influenced by its immediate surroundings.

This compound is characterized by its high water solubility, a key feature for biological applications. antibodies.comlumiprobe.comfishersci.com This is attributed to the presence of sulfonate groups, which enhance its hydrophilicity. axispharm.commedkoo.comlumiprobe.comantibodies.com This high aqueous solubility makes it particularly suitable for labeling delicate proteins that are prone to denaturation in the presence of organic solvents. antibodies.comaxispharm.comlumiprobe.com

While highly soluble in water, it also demonstrates good solubility in other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). antibodies.comfishersci.com However, it is insoluble in less polar organic solvents such as acetone, dichloromethane (B109758) (DCM), and diethyl ether. lumiprobe.com This differential solubility is an important consideration when designing labeling protocols. The non-sulfonated version, Cyanine7 NHS ester, is available for applications requiring solubility in organic phases. antibodies.comlumiprobe.comlumiprobe.com

The primary application of this compound is the covalent labeling of biomolecules, particularly at primary amine groups on proteins. medchemexpress.commedchemexpress.com This is achieved through the reaction of the N-hydroxysuccinimidyl (NHS) ester group with amines to form stable amide bonds.

The local environment created by the biomolecule can influence the dye's fluorescence properties. For instance, the photoisomerization kinetics and the formation of the red-shifted photoisomer of SCy7 are sensitive to the viscosity, polarity, and steric constraints of its microenvironment. researchgate.netdiva-portal.orgnih.govnih.gov In one study, the enzymatic oxidation of Sulfo-cyanine 7 by horseradish peroxidase (HRP) in the presence of hydrogen peroxide led to a decrease in absorbance at 750 nm and the appearance of new peaks at shorter wavelengths, indicating a disruption of the dye's resonant structure and a loss of fluorescence. acs.org Conversely, when conjugated to specific targeting vectors, Sulfo-Cyanine7 has been shown to maintain high receptor affinity in bioconjugates used for in vivo imaging. nih.gov These findings highlight the importance of considering the specific biomolecular context when interpreting fluorescence data from Sulfo-Cyanine7-labeled probes.

Theoretical and Computational Modeling of Sulfo-Cyanine7 Interactions

Computational modeling plays a crucial role in understanding the behavior of fluorescent probes like Sulfo-Cyanine7 at a molecular level. While specific computational studies solely focused on the this compound are not extensively detailed in the provided results, the principles of modeling cyanine dyes can be applied. For instance, computational modeling using methods like the MM3 force field can be employed to predict the three-dimensional structures and conformational dynamics of cyanine dye conjugates. This is critical for understanding how the dye's structure influences its photophysical properties and its interactions with biomolecules.

A key area of investigation for cyanine dyes is their photoisomerization kinetics. Studies on Sulfo-Cyanine7 (SCy7) have utilized a combination of fluorescence correlation spectroscopy (FCS) and transient state (TRAST) excitation modulation spectroscopy to study these kinetics. researchgate.net These experimental techniques, supported by theoretical models, have identified a photoisomerized state with a redshifted emission. researchgate.net A three-state photoisomerization model has been proposed to be consistent with these findings. researchgate.net This modeling is significant as the formation of photoisomers can influence the dye's fluorescence quantum yield and lifetime, which are critical parameters for imaging applications.

Furthermore, theoretical models can help elucidate the influence of the local environment on the dye's properties. The photoisomerization kinetics of SCy7 and the formation of its redshifted photoisomer are highly dependent on factors such as viscosity, polarity, and steric constraints. researchgate.net This suggests that Sulfo-Cyanine7 can act as an environmental sensor, and computational models can help interpret the fluorescence signals in terms of these local properties. researchgate.net

The interaction of Sulfo-Cyanine7 with biomolecules, such as proteins, is another area where computational modeling is valuable. The NHS ester moiety of this compound is designed to react with primary amines on biomolecules, forming stable amide bonds. Molecular modeling can predict the most likely sites of conjugation on a protein and how this covalent attachment might affect the protein's structure and function, as well as the dye's fluorescent properties.

Mechanisms of Cellular Retention and Dye Loss in Preclinical Studies

The utility of this compound as a fluorescent probe in preclinical imaging is heavily dependent on its cellular uptake, retention, and potential loss from labeled cells or tissues. Several studies have shed light on these mechanisms.

Cellular Uptake and Retention:

Preclinical studies have demonstrated that Sulfo-Cyanine7, when conjugated to targeting moieties, exhibits enhanced retention in tumor tissues compared to normal tissues. researchgate.netresearchgate.net This selectivity is often achieved by forming a covalent complex with molecules like albumin or by targeting specific cellular receptors. researchgate.netresearchgate.net For instance, a study involving a Sulfo-Cyanine7-conjugated probe targeting the cholecystokinin-2 receptor (CCK2R) showed highly specific receptor-mediated internalization in A431-CCK2R cells. nih.gov The internalized activity was significant and increased over time. nih.gov Similarly, a probe targeting αvβ3 integrins also demonstrated specific cell uptake in M21 cells. nih.gov

The enhanced retention in tumor tissues is a key advantage for in vivo imaging, allowing for sustained fluorescence signals that can delineate tumors. researchgate.netresearchgate.net The high water solubility of sulfonated cyanine dyes like Sulfo-Cyanine7 contributes to their suitability for in vivo applications. nih.gov

Mechanisms of Dye Loss:

Despite good retention, the potential for dye loss from the target is a critical consideration. One preclinical study investigating a Sulfo-Cyanine5-αGalCer conjugate provided evidence for the cleavage of the dye from its carrier molecule during the uptake process. dtu.dk While this study used a related cyanine dye, it highlights a potential mechanism for signal loss where the fluorescent probe is cleaved from the targeting molecule before or during cellular internalization and processing. dtu.dk Imaging of dendritic cells incubated with liposomes containing sulfoCy5-αGalCer showed that while the αGalCer was presented by CD1d receptors on the cell surface, there was minimal overlap with the sulfoCy5 signal, suggesting the dye had been cleaved. dtu.dk

Another factor that can contribute to apparent dye loss is photobleaching, a phenomenon where the fluorophore permanently loses its ability to fluoresce after repeated excitation. While Sulfo-Cyanine7 is noted for its enhanced photostability compared to the non-sulfonated Cy7®, it is not entirely immune to this process. lumiprobe.com

The following table summarizes findings from preclinical studies regarding cellular uptake and retention of Sulfo-Cyanine7 conjugates:

| Probe | Cell Line | Target | Key Findings on Uptake and Retention | Reference |

| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | CCK2R | Highly specific receptor-mediated internalization. Internalized activity was 4.56 ± 0.39% and 8.75 ± 1.32% of total activity after 1 and 2 hours, respectively. | nih.gov |

| [68Ga]Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | αvβ3 integrin | Specific cell uptake of 2.45 ± 0.36% and 4.41 ± 1.17% after 1 and 2 hours, respectively. | nih.gov |

| SulfoCy5-αGalCer | DC2.4 | - | Liposomes with the probe were taken up in a heterogeneous and concentration-dependent manner. | dtu.dk |

Advanced Research Methodologies Utilizing Sulfo Cyanine7 Nhs Ester

Fluorescence Correlation Spectroscopy (FCS) Studies

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluorescence intensity fluctuations within a microscopic observation volume to determine the concentration and diffusion characteristics of fluorescently labeled molecules. Sulfo-Cyanine7 NHS ester is particularly well-suited for FCS studies in the NIR range due to the low autofluorescence of biological samples at these wavelengths. acs.org

Researchers have employed FCS to investigate the photoisomerization kinetics and blinking properties of Sulfo-Cyanine7. nih.govacs.orgdiva-portal.org By analyzing the correlation curves of the fluorescence signal, insights into the transitions between different electronic states of the dye can be obtained. nih.govacs.orgdiva-portal.org For instance, FCS measurements have been used to characterize the population and relaxation times of transient dark states, providing a deeper understanding of the dye's photophysics. nih.govresearchgate.net This information is crucial for optimizing its use in quantitative fluorescence-based assays.

A study on the photoisomerization of Sulfo-Cyanine7 utilized FCS to monitor the dye in a phosphate-buffered saline (PBS) solution. The experiments were conducted using both 638 nm and 785 nm excitation lasers, and the resulting fluorescence fluctuations provided data on the dye's behavior in an aqueous environment. nih.govacs.org

Fluorescence Lifetime Measurements for Photophysical Characterization

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is an intrinsic property of a fluorophore that can be sensitive to its local environment. Fluorescence lifetime measurements of Sulfo-Cyanine7 provide valuable information for its photophysical characterization.

These measurements, often performed using Time-Correlated Single Photon Counting (TCSPC), have been instrumental in studying the photoisomerization processes of cyanine (B1664457) dyes. The fluorescence lifetime of Sulfo-Cyanine7 can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers, making it a useful parameter for probing molecular interactions and microenvironments. diva-portal.org By analyzing changes in the fluorescence lifetime, researchers can gain insights into the conformational changes of labeled biomolecules or their binding to other molecules.

In one study, the fluorescence lifetime of Sulfo-Cyanine7 was measured using a TCSPC setup with pulsed laser excitation to investigate its photoisomerization kinetics. nih.govacs.org This technique allows for the deconvolution of the instrument response function to obtain precise lifetime values. nih.govacs.org

Transient State (TRAST) Excitation Modulation Spectroscopy

Transient State (TRAST) spectroscopy is an advanced fluorescence technique used to investigate the kinetics of long-lived transient or dark states of fluorescent molecules. nih.govresearchgate.net This method involves modulating the excitation laser intensity and observing the corresponding changes in the time-averaged fluorescence signal. nih.govresearchgate.net TRAST is particularly useful for studying processes like intersystem crossing to the triplet state and photoisomerization, which can significantly impact the performance of a fluorophore. nih.govacs.orgdiva-portal.org

The photodynamics of Sulfo-Cyanine7 have been studied using a combination of TRAST and FCS. nih.govacs.orgdiva-portal.org These studies have identified a photoisomerized state with a red-shifted emission. nih.govacs.orgdiva-portal.org The kinetics of this state were found to be consistent with a three-state photoisomerization model. nih.govacs.orgdiva-portal.org Spectral-TRAST, which combines TRAST with spectrofluorimetry, further confirmed an excitation-induced redshift in the emission spectrum of Sulfo-Cyanine7. nih.govacs.orgdiva-portal.org These findings have implications for single-molecule and super-resolution imaging applications. nih.govacs.orgdiva-portal.org

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 638 nm | nih.govdiva-portal.org |

| Excitation Intensity (Φexc) | 3.9 kW/cm² | nih.govdiva-portal.org |

| Excitation Pulse Train Duty Cycle | 0.01 | nih.govdiva-portal.org |

| Pulse Widths (w) | Varying (e.g., 100 ns) | nih.govdiva-portal.org |

Single Molecule Detection and Imaging Techniques

The ability to detect and image individual molecules provides unparalleled insights into biological processes. This compound has been utilized in single-molecule detection and imaging, benefiting from its high brightness and photostability in the NIR window. acs.org These properties are essential for achieving the high signal-to-noise ratio required to visualize single fluorophores.

One notable application is the ultra-fast and ultra-sensitive detection of single cardiac Troponin-T (cTnT) molecules, a biomarker for myocardial infarction. sci-hub.se In this approach, antibodies were labeled with multiple Sulfo-Cyanine7.5 molecules to amplify the fluorescence signal from each cTnT molecule, enabling their detection in real-time as they move within an optical chip. sci-hub.se This demonstrates the potential of Sulfo-Cyanine7 in developing highly sensitive diagnostic assays based on single-molecule detection. sci-hub.se

Integration with Multi-Modal Imaging Platforms (e.g., PET-Optical Hybrid Probes)

To overcome the limitations of individual imaging modalities, researchers are increasingly developing multi-modal imaging probes that combine the strengths of different techniques. This compound is an ideal candidate for the optical component of such hybrid probes, particularly those combining Positron Emission Tomography (PET) with optical imaging. nih.govnih.gov PET offers high sensitivity and quantitative capabilities for deep-tissue imaging, while optical imaging provides high resolution.

Hybrid PET-optical imaging agents have been developed by conjugating Sulfo-Cyanine7 to a chelator, such as Fusarinine (B1175079) C (FSC), which can be radiolabeled with a positron-emitting radionuclide like gallium-68. nih.govnih.gov These dual-modality probes have been targeted to specific receptors, such as the cholecystokinin-2 receptor (CCK2R) and integrin αVβ3, which are overexpressed in certain cancers. nih.gov In vivo studies in mouse models have demonstrated the feasibility of using these probes for both PET/CT and optical imaging, with the PET component providing early tumor visualization and the optical component offering excellent contrast at later time points. nih.gov

| Property | Value | Reference |

|---|---|---|

| Radiolabeling Yield | >98% | nih.gov |

| IC50 (Sulfo-Cy7-FSC-MG) | 2.81 ± 0.66 nM (uncomplexed) | nih.gov |

| IC50 (Sulfo-Cy7-FSC-MG) | 2.68 ± 0.53 nM (metal-bound) | nih.gov |

High-Throughput Screening Methodologies Employing Labeled Biomolecules

High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, enabling the rapid testing of large numbers of compounds or samples. The amine-reactive nature of this compound allows for the straightforward labeling of a wide range of biomolecules, including proteins and antibodies, for use in HTS assays. medchemexpress.commedchemexpress.comresearchgate.net

The bright and photostable fluorescence of Sulfo-Cyanine7 in the NIR region makes it an excellent choice for fluorescence-based HTS assays, as it minimizes interference from autofluorescence commonly found in biological samples and plastic microplates. lumiprobe.com Labeled biomolecules can be used in various assay formats, such as immunoassays and binding assays, to screen for potential drug candidates or diagnostic markers. The high water solubility of the sulfonated dye is particularly advantageous for labeling delicate proteins that may be prone to denaturation in the presence of organic solvents. lumiprobe.comantibodies.com

Comparative Studies and Future Research Directions

Comparison with Other Near-Infrared Fluorophores in Research

The selection of a near-infrared (NIR) fluorophore is a critical decision in the design of experiments for in vivo imaging and other biological applications. Sulfo-Cyanine7 NHS ester, an amine-reactive derivative of the heptamethine cyanine (B1664457) dye, offers distinct advantages but also shares characteristics with other popular NIR fluorophores. Its performance is often benchmarked against other dyes such as Indocyanine Green (ICG), IRDye® 800CW, and various Alexa Fluor and other Cyanine derivatives.

Near-infrared fluorophores operating in the 650-900 nm window are highly advantageous for deep tissue imaging because biological tissues exhibit lower light absorption and scattering in this range, leading to reduced autofluorescence and deeper photon penetration. Sulfo-Cyanine7 is specifically designed for NIR imaging, with an emission maximum typically around 773 nm. axispharm.com

Sulfo-Cyanine7 is considered an improved analog of the well-known Cy7® fluorophore, reportedly offering a 20% higher quantum yield and enhanced photostability. lumiprobe.com This increased brightness and stability are crucial for long-term imaging studies required to track biological processes in vivo. When compared to other clinically relevant or commonly used research dyes:

Indocyanine Green (ICG): While ICG is approved for clinical use, it faces challenges in bioconjugation and is known to quench significantly when attached to proteins. nih.gov this compound, with its reactive handle, allows for stable covalent attachment to biomolecules, providing a more robust platform for targeted imaging. lumiprobe.com

IRDye® 800CW: This dye is widely used in preclinical and clinical research and has spectral properties similar to Sulfo-Cyanine7. Both are effective for deep tissue imaging. researchgate.netresearchgate.net However, the specific physicochemical properties endowed by the sulfonate groups and the core structure of each dye can influence the biodistribution and clearance profiles of their respective bioconjugates. nih.gov For instance, in one study comparing different dye-conjugates, a Sulfo-Cy7 conjugate showed higher lipophilicity and greater retention in organs compared to its IRDye800CW counterpart, which was therefore not selected for further imaging studies. nih.gov This highlights that the choice between these dyes can significantly impact non-specific tissue accumulation.

The choice of fluorophore can substantially affect the tumor-to-background ratio, a critical parameter in imaging-guided surgery. Dyes with different functional groups and scaffolds exhibit varied pharmacological properties, which in turn affect the biodistribution and clearance of the final conjugate. nih.gov

The this compound utilizes N-hydroxysuccinimide (NHS) chemistry to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds. This is a widely used and efficient method for labeling biomolecules in aqueous solutions, a key advantage for proteins that may be denatured by organic solvents. lumiprobe.com

Efficiency: The reaction of NHS esters with amines is generally efficient under neutral to slightly basic conditions (pH 7.0-8.5). vectorlabs.com The efficiency can be impacted by the protein concentration, with concentrations below 2 mg/mL often leading to reduced labeling efficiency. The presence of amine-containing buffers like Tris will also interfere with the reaction.

Stability: The resulting amide bond is highly stable. When comparing different reactive esters, tetrafluorophenyl (TFP) esters have been shown to be more stable against hydrolysis in aqueous media than NHS esters, although they react optimally at a slightly higher pH (>7.5). vectorlabs.com The choice between NHS and other reactive groups like maleimides, which react with thiol groups on cysteine residues, provides an alternative labeling strategy. The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5. vectorlabs.comalfa-chemistry.com This allows for site-specific labeling if free cysteine residues are available and lysine labeling is to be avoided. The stability of cyanine dyes can be further enhanced by binding to proteins like albumin, which can protect the dye structure and improve its photostability. nih.gov

The performance of a fluorophore is highly dependent on its environment. Sulfo-Cyanine7's photophysical properties, such as its quantum yield (a measure of fluorescence efficiency) and molar extinction coefficient (a measure of light absorption), determine its brightness. In biological fluids, interactions with proteins and other molecules can alter these characteristics.

Below is a table comparing the photophysical properties of Sulfo-Cyanine7 with other common NIR fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Sulfo-Cyanine7 | ~750 | ~773 | ~240,600 | ~0.24 |

| Cy7 | ~747 | ~776 | ~250,000 | Varies (lower than Sulfo-Cy7) |

| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | ~0.12 |

| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.06-0.12 |

| ICG | ~780 | ~820 | ~200,000 | ~0.01-0.03 |

Data compiled from multiple sources and may vary depending on the solvent and measurement conditions. lumiprobe.comresearchgate.netbiosyn.com

The data indicates that Sulfo-Cyanine7 offers a favorable combination of a high extinction coefficient and a relatively high quantum yield compared to some alternatives like IRDye® 800CW and ICG, making it a very bright option for NIR imaging.

Challenges and Limitations in Current Research Applications

Despite their advantages, the use of this compound and similar fluorophores is not without challenges. Optimal performance requires careful consideration of labeling conditions and experimental design to overcome inherent limitations.

H-Aggregates: This quenching is often associated with the formation of "H-aggregates," where the dye molecules stack in a parallel fashion, leading to a blue-shift in the absorption spectrum and severely quenched fluorescence. nih.gov

Optimal Ratios: To mitigate this, the dye-to-protein ratio must be carefully optimized. For antibodies, an optimal degree of labeling is often found to be between 2 and 3 dye molecules per antibody. Increasing the labeling beyond this point can lead to a decrease, rather than an increase, in fluorescent signal due to quenching.